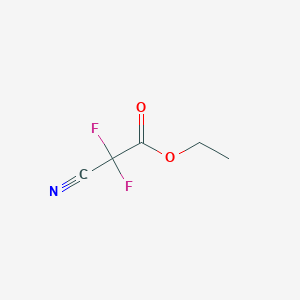

2-(Difluoromethyl)-2-methylcyclopropane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves introducing the difluoromethyl group onto the cyclopropane ring. Various methods exist, including metal-based processes and radical chemistry. Researchers have developed difluoromethylation reagents to facilitate this transformation. Additionally, recent advances allow site-selective installation of CF₂H onto large biomolecules like proteins .

Physical And Chemical Properties Analysis

Scientific Research Applications

Identification of Ethylene Precursors in Plants

The compound 1-(malonylamino)cyclopropane-1-carboxylic acid was identified as a major conjugate of the ethylene precursor 1-aminocyclopropane-1-carboxylic acid in light-grown wheat leaves. This conjugate's natural occurrence was confirmed in wilted wheat leaves, highlighting the importance of cyclopropane carboxylic acid derivatives in plant biology (Hoffman, Yang, & McKeon, 1982).

Chemical Reactivity and Inhibition of ACC Deaminase

1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), due to the increased reactivity of its cyclopropyl functionality, is a focus of study for its interaction with 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase. DFACC undergoes specific-base catalysis under near-physiological conditions, decomposing primarily into 3-fluoro-2-oxobut-3-enoic acid. It also acts as a slow-dissociating inhibitor of ACC deaminase with submicromolar affinity (Liu et al., 2015).

Applications in Synthesis and Functionalization

CpFluor, a bench-stable fluorination reagent, has been developed for the deoxyfluorination of carboxylic acids, enabling the efficient transformation of various carboxylic acids to corresponding acyl fluorides under neutral conditions. This method showcases the role of cyclopropane carboxylic acid derivatives in facilitating the synthesis of acyl fluorides and amides (Wang et al., 2021).

Biological Activity and Enzyme Inhibition

1-Aminocyclopropane-1-carboxylic acid is a key precursor to ethylene, with research suggesting its potential role as a signaling molecule independent of ethylene biosynthesis. This underscores the significance of cyclopropane carboxylic acids in regulating plant development and pathogen virulence (Polko & Kieber, 2019).

properties

IUPAC Name |

2-(difluoromethyl)-2-methylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O2/c1-6(5(7)8)2-3(6)4(9)10/h3,5H,2H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXQTVZTEQQCRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(=O)O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Difluoromethyl)-2-methylcyclopropane-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

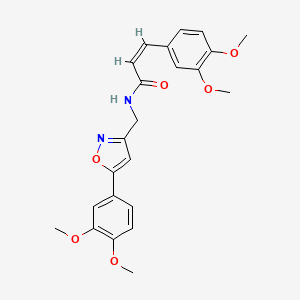

![N-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide](/img/structure/B2644645.png)

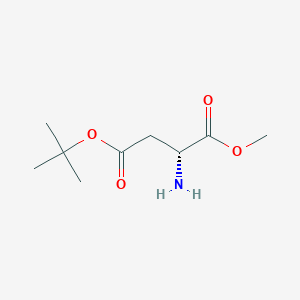

![(Octahydro-cyclopenta[1,4]oxazin-6-yl)-methanol](/img/structure/B2644650.png)

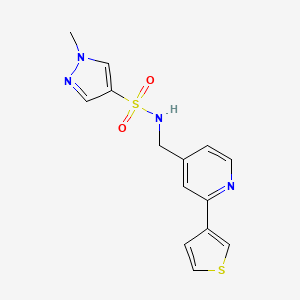

![6-Ethyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2644651.png)

![2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid](/img/structure/B2644652.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-8-yl)amino]acetamide](/img/structure/B2644654.png)

![2-Chloro-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]acetamide](/img/structure/B2644664.png)